molecular formula C22H21N3O2S B11294930 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B11294930
M. Wt: 391.5 g/mol
InChI Key: DWWMUPRZLQEHNW-UHFFFAOYSA-N
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Description

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups, including an amino group, a thiazole ring, and a pyrrolone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step organic reactions. One common approach is the condensation of 4-(4-methoxyphenyl)-1,3-thiazol-2-amine with a suitable pyrrolone precursor under controlled conditions. The reaction may require the use of catalysts such as palladium or copper and solvents like dimethylformamide or toluene to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems ensures consistent quality and yield. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The thiazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon or platinum oxide.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates.

Medicine

Medically, it has potential applications as an anti-inflammatory or antimicrobial agent. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, it can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The thiazole ring and amino group play crucial roles in binding to the active sites of enzymes, altering their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol
  • 2-(anilinomethyl)phenol

Uniqueness

Compared to similar compounds, 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-1,2-dihydro-3H-pyrrol-3-one stands out due to its combination of functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound in research and industry.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-phenylethyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C22H21N3O2S/c1-27-17-9-7-16(8-10-17)18-14-28-22(24-18)20-19(26)13-25(21(20)23)12-11-15-5-3-2-4-6-15/h2-10,14,23,26H,11-13H2,1H3

InChI Key

DWWMUPRZLQEHNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CCC4=CC=CC=C4)O

Origin of Product

United States

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